Thalassospiramide A
Description
Properties
Molecular Formula |
C48H75N7O13 |
|---|---|
Molecular Weight |
958.1 g/mol |
IUPAC Name |
(Z)-N-[(2S)-1-[[(2S)-1-[[(2S,3S)-1,3-dihydroxy-5-[[(2S)-1-[[(3S,6S,9E,11R)-3-[(4-hydroxyphenyl)methyl]-4-methyl-2,5,8-trioxo-6-propan-2-yl-1-oxa-4,7-diazacyclododec-9-en-11-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]dec-3-enamide |
InChI |
InChI=1S/C48H75N7O13/c1-9-10-11-12-13-14-15-16-38(60)50-35(26-57)44(63)54-42(29(4)5)46(65)51-34(25-56)37(59)24-40(62)53-41(28(2)3)45(64)49-32-19-22-39(61)52-43(30(6)7)47(66)55(8)36(48(67)68-27-32)23-31-17-20-33(58)21-18-31/h14-15,17-22,28-30,32,34-37,41-43,56-59H,9-13,16,23-27H2,1-8H3,(H,49,64)(H,50,60)(H,51,65)(H,52,61)(H,53,62)(H,54,63)/b15-14-,22-19+/t32-,34+,35+,36+,37+,41+,42+,43+/m1/s1 |
InChI Key |
MGOHJFNPHUCXQI-GXZBMJRDSA-N |
Isomeric SMILES |
CCCCCC/C=C\CC(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)[C@H](CC(=O)N[C@@H](C(C)C)C(=O)N[C@H]\1COC(=O)[C@@H](N(C(=O)[C@@H](NC(=O)/C=C1)C(C)C)C)CC2=CC=C(C=C2)O)O |
Canonical SMILES |
CCCCCCC=CCC(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CO)C(CC(=O)NC(C(C)C)C(=O)NC1COC(=O)C(N(C(=O)C(NC(=O)C=C1)C(C)C)C)CC2=CC=C(C=C2)O)O |
Synonyms |
thalassospiramide A |
Origin of Product |
United States |
Natural Occurrence and Producer Organisms of Thalassospiramide a
Microbial Culture and Fermentation Strategies for Thalassospiramide Production
Cultivation of Thalassospira sp. for Compound Isolation
The isolation of Thalassospiramide A necessitates the large-scale cultivation of its producer organisms. Researchers have employed specific fermentation protocols to generate sufficient biomass and secondary metabolite yield for extraction and purification. The marine bacterium Thalassospira sp. strain CNJ-328, the original source, has been cultivated in multi-liter batches to this end. nih.gov
One documented method involves using a YPM medium consisting of yeast extract, peptone, and mannitol (B672) in a seawater base. nih.gov For significant yields, the cultivation was scaled up to 40 individual 2.8-liter Fernbach flasks, each containing one liter of the culture medium. nih.gov The flasks were then incubated for two days at 27 °C with vigorous shaking to ensure adequate aeration. nih.gov Another approach used a seawater-based GYP medium (glucose, yeast extract, peptone) and a slightly higher incubation temperature of 28 °C for two days. nih.gov
The following table summarizes the reported cultivation parameters for Thalassospira sp. for the purpose of isolating thalassospiramides.
Table 1: Cultivation Parameters for Thalassospira sp.
| Parameter | Method 1 | Method 2 |
| Bacterial Strain | Thalassospira sp. CNJ-328 | Thalassospira sp. CNJ-328 / TrichSKD10 |
| Medium | YPM (Yeast Extract, Peptone, Mannitol) in seawater | GYP (Glucose, Yeast Extract, Peptone) in seawater |
| Culture Volume | 40 x 1 L | 40 x 1 L |
| Incubation Time | 2 days | 2 days |
| Temperature | 27 °C | 28 °C |
| Agitation | 215 rpm | Not specified |
| Reference | nih.gov | nih.gov |
Influence of Growth Conditions on Biosynthesis (e.g., Iron Supplementation)
The biosynthesis of thalassospiramides can be significantly influenced by the composition of the growth medium. nih.gov Notably, the supplementation of iron has been shown to enhance the production of this compound. nih.gov In studies involving the cultivation of Tistrella mobilis and Tistrella bauzanensis, a several-fold increase in the yield of this compound was observed when the growth medium was supplemented with iron. nih.gov
Iron is an essential cofactor for many enzymatic processes, and its availability can regulate metabolic pathways, including those for secondary metabolite synthesis. mdpi.comrarediseasesjournal.com In the specific case of cultivating Tistrella species for thalassospiramide production, the GYP medium was supplemented with iron(III) chloride (FeCl₃) to a final concentration of 0.5 mM. nih.gov This strategic addition of iron directly correlated with increased compound production, highlighting its role as a key factor in optimizing yield. nih.gov The enhancement of production suggests that enzymes within the thalassospiramide biosynthetic pathway may be iron-dependent. nih.govresearchgate.net
The table below details the impact of iron supplementation on the cultivation of thalassospiramide-producing bacteria.
Table 2: Effect of Iron Supplementation on this compound Production
| Producer Organism | Medium | Supplement | Effect on this compound | Reference |
| Tistrella mobilis | GYP | 0.5 mM Iron(III) Chloride (FeCl₃) | Several-fold increased production | nih.gov |
| Tistrella bauzanensis | GYP | 0.5 mM Iron(III) Chloride (FeCl₃) | Several-fold increased production | nih.gov |
Biosynthetic Pathways and Genetic Insights into Thalassospiramide a Formation
Identification and Annotation of Biosynthetic Gene Clusters (BGCs)
The molecular basis for thalassospiramide chemical diversity has been elucidated through the characterization of associated biosynthetic gene clusters (BGCs) in producing strains. nih.gov
Genomic sequence analysis of thalassospiramide-producing microbes, including Thalassospira sp. CNJ-328, Thalassospira sp. TrichSKD10, Tistrella mobilis KA081020-065, and Tistrella bauzanensis TIO7329, has revealed related, genus-specific biosynthetic loci. nih.govmdpi.comacs.org While the Tistrella thalassospiramide biosynthesis loci (ttm and ttb) share identical gene architecture, they differ in distinct ways from the syntenic Thalassospira loci (ttc and ttt). nih.gov These genetic differences correlate with the observed contrasts in thalassospiramide chemistry between the genera. For instance, Thalassospira clusters (ttc and ttt) encode for both Thalassospiramide A and B-like molecules, whereas Tistrella clusters (ttm and ttb) primarily encode for this compound-like molecules. nih.gov
The Thalassospira thalassospiramide synthetase contains an additional PKS module (module 1b) that is presumed to facilitate the assembly of the unusual N-terminal statine (B554654) amino acid residue characteristic of the thalassospiramide B-like molecules unique to Thalassospira. nih.gov Conversely, Tistrella modules 1 and 5 exhibit a striking difference with the complete absence of vital catalytic adenylation (A) domains, which are typically required for amino acid activation and loading. nih.gov
The thalassospiramides are products of hybrid NRPS/PKS assembly lines. nih.govmdpi.comacs.org These multienzymatic thiotemplate mechanisms are common strategies for constructing complex natural products in microbes. nih.gov Unlike typical assembly lines that operate linearly, the thalassospiramide systems defy many standard rules of biosynthesis, generating a large combinatorial library of cyclic lipodepsipeptides. nih.gov The PKS portion of the Tistrella bauzanensis BGC (BGC0001050) is described as a trans-AT system, although a dedicated AT domain has not been identified elsewhere in the genome. secondarymetabolites.org
Genomic Sequence Analysis of Thalassospira and Tistrella
Characterization of Enzymatic Machinery and Modular Architecture
The enzymatic machinery involved in thalassospiramide biosynthesis is characterized by its modular nature, with specific NRPS and PKS modules contributing to the assembly process. nih.gov
NRPS enzymes are multidomain megasynthases comprising core domains: adenylation (A) domains for substrate activation and loading, peptidyl carrier protein (PCP) or thiolation (T) domains for covalent substrate tethering, and condensation (C) domains for peptide bond formation. PKS systems include ketosynthase (KS) domains for chain extension and acyltransferase (AT) domains for substrate selection. nih.govpnas.org
In the thalassospiramide pathway, a primary condensation domain (CS) is present in all clusters, consistent with the N-acylation of the N-terminal amino acid of lipopeptides. nih.gov A separately encoded terminal NRPS module is responsible for incorporating the C-terminal N-methyl tyrosine residue and macrocyclization to yield the characteristic 12-membered ring. nih.gov
The following table summarizes some identified modules and their predicted roles in Tistrella bauzanensis: secondarymetabolites.org
| Module Name | Type | Genes | Substrates (Predicted) | Domains |
| 2 | NRPS-Type1 | ttbA | Valine | Condensation (LCL), Adenylation |
| 3 | NRPS-Type1 | ttbA | Serine | Condensation (LCL), Adenylation |
| 6 | NRPS-Type1 | ttbB | N-methyltyrosine | Condensation, Adenylation, Thioesterase (TE) |
Note: Modules 1 and 5 in Tistrella are reported to be missing adenylation domains. nih.govsecondarymetabolites.org
The thalassospiramide BGCs from Thalassospira and Tistrella exhibit distinct architectural differences. nih.govnih.gov For example, the Thalassospira cluster (ttc) includes a 4'-phosphopantetheinyl transferase (PPTase), TtcD, which has no homolog in the Tistrella cluster (ttm). nih.gov Both assembly lines possess a trans-AT PKS module, and Ttm contains two NRPS modules that lack A domains. nih.gov These architectural variations contribute to the observed structural diversity of thalassospiramides produced by each genus. nih.gov
Specific NRPS and PKS Modules and Their Roles
Elucidation of Non-Canonical Biosynthetic Mechanisms
The biosynthesis of thalassospiramides represents an unprecedented amalgamation of rare biosynthetic mechanisms, departing significantly from the typical linear assembly line model. nih.govnih.gov These non-canonical strategies facilitate the extensive structural diversity seen in the thalassospiramide family. nih.govmdpi.comnih.gov
Key non-canonical mechanisms include:
Amino Acid Substrate Channeling and trans-A domain activation: In the Thalassospira TtcA megasynthase, in cis amino acid activation competes with in trans activation, broadening the range of amino acid substrates incorporated at the N-terminus. nih.govacs.orgnih.gov For instance, the valine-specific A-domain in Tistrella module 2 is proposed to service T-domains in modules 1, 2, and 5. nih.gov Additionally, for Ttc, A₃ adenylates T₁ₐ with serine more frequently than A₁ₐ does with phenylalanine or tyrosine, even though A₁ₐ is active. nih.gov
Module Skipping: Programmed module skipping has been observed. For example, Ttc catalyzes the skipping of PKS module 1b, and Ttm catalyzes the skipping of NRPS module 2. nih.gov This skipping can occur even for modules embedded within a large polypeptide, challenging the conventional understanding of NRPS/PKS linearity. nih.gov
Multi-module Iteration and "Pass-back" Chain Extension: The growing peptide chain can be translocated back along the assembly line, allowing it to be extended by modules multiple times. nih.govmdpi.com This "pass-back" chain extension mechanism involves the intermediate being passed from a downstream module back to an upstream module within the same polypeptide. nih.govrsc.orgescholarship.org This flexibility in passing the growing chain forward or backward is influenced by the identity and chain length of the chemical intermediate. nih.gov For example, in Thalassospira (Ttc), the intermediate is passed from module 4 back to module 2, undergoing another round of chain extension through modules 3 and 4, before being acted upon by DH4 and extended forward to modules 5 and 6 to generate this compound. researchgate.net Similarly, in Tistrella (Ttm), after chain extension to module 4, the substrate is passed back to module 2 via C2 for further extension. nih.gov This iterative use of modules, particularly modules 2, 3, and 4, accounts for the production of longer thalassospiramide molecules that possess more than the predicted number of units based on a collinear model. mdpi.commdpi.com
Promiscuous Methylation: Thalassospiramide biosynthesis in Thalassospira and Tistrella utilizes a cis methyltransferase (M) domain to modify residues incorporated by upstream domains of the same NRPS complex, indicating a form of promiscuous methylation. pnas.orgresearchgate.net
These complex sequences of reactions, including amino acid substrate channeling, enzymatic multi-module skipping, and iteration, contribute significantly to the extensive structural diversity of the thalassospiramide family. nih.govacs.org
Amino Acid Substrate Channeling and Activation
Amino acid substrate channeling and activation are crucial for the diverse structures observed in thalassospiramides. The process involves the selection of specific amino acids by adenylation (A) domains, followed by their covalent attachment to peptidyl carrier protein (PCP) domains. mdpi.com In the case of thalassospiramides, there is evidence for a biosynthetic model where in cis amino acid activation competes with in trans activation, thereby expanding the range of amino acid substrates incorporated at the N-terminus. nih.govacs.orgexlibrisgroup.comnih.gov
For example, preliminary biochemical analysis of the N-terminal NRPS module from the Thalassospira TtcA megasynthase revealed that its A-domain primarily activated L-phenylalanine and L-tyrosine. However, thalassospiramides also incorporate L-serine and L-valine at the N-terminal position. This suggests that other A-domains within the pathway, potentially acting in trans, contribute to the loading of the module 1 carrier domain, competing with the cis-acting A-domain. nih.govmdpi.com This mechanism is reminiscent of other biosynthetic pathways where a single A-domain can load multiple thiolation (T) domains. nih.gov
Enzymatic Multi-Module Skipping and Iteration
The thalassospiramide biosynthesis pathway exhibits enzymatic multi-module skipping and iteration, which are key contributors to its structural diversity. nih.govacs.orgexlibrisgroup.comnih.gov While typical NRPS and PKS assembly lines operate in a linear fashion, sequentially incorporating substrates, thalassospiramide synthesis involves a complex sequence of reactions that defy this linearity. nih.gov
Specific instances of non-canonical mechanisms include:
Module Skipping: The pathway catalyzes programmed module skipping, such as the skipping of PKS module 1b in Ttc and NRPS module 2 in Ttm. nih.gov This allows for the production of variants with different chain lengths and compositions. nih.govmdpi.comnih.gov
Multi-Module Iteration: The thalassospiramide assembly line can undergo multi-modular iteration, particularly involving modules 1 to 4. mdpi.com This allows the growing peptide chain to be extended multiple times by these modules, leading to longer molecules than would be predicted by a collinear model. mdpi.com This type of multi-modular iteration is considered unprecedented in NRPS biochemistry. nih.gov
Proposed "Pass-back Chain Extension" in Assembly Line Operation
A particularly unique and unprecedented mechanism proposed for thalassospiramide biosynthesis is "pass-back chain extension". nih.govbiorxiv.orgpnas.orgescholarship.orgresearchgate.net This mechanism involves the translocation of the growing peptide chain backward along the assembly line, allowing it to be extended by upstream modules. nih.govmdpi.comnih.gov
Experimental evidence supports this model, where the chain-extension intermediate is passed from a downstream module back to an upstream module within the same polypeptide. nih.govresearchgate.netresearchgate.net For instance, it has been observed that under normal conditions, thalassospiramide intermediates are passed from module 4 back to module 2 via the condensation domain C2. nih.govresearchgate.net Inactivation of C2 can lead to a compensatory pass-back from module 5 to module 3 via C3, suggesting a flexible and substrate-driven response to perturbations in the assembly line. nih.gov This "pass-back" strategy, combined with inter-module substrate activation and tailoring and module skipping, allows for the generation of a large combinatorial library of thalassospiramides. nih.govbiorxiv.orgescholarship.orgescholarship.orgresearchgate.net
Biosynthetic Origin of Thalassospiramide Analogues and Structural Diversity
The thalassospiramides represent a large family of hybrid molecules with significant structural diversity, produced by a single, biosynthetically flexible NRPS/PKS system. nih.govmdpi.comacs.org This diversity is a hallmark of their "diversity-oriented biosynthesis," where the megasynthase generates a library of molecules rather than a single, fixed product. researchgate.netresearchgate.net
Production of Diverse Structural Classes
Thalassospiramides encompass a broad range of structural classes, characterized by variations in chain length, amino acid substitutions (including statine amino acids), N-methylation patterns, and N-terminal fatty acids. mdpi.com An extended family of 14 new analogues has been characterized from various Tistrella and Thalassospira isolates, belonging to six distinct structural classes. nih.govacs.orgexlibrisgroup.comnih.gov
These variants can be broadly categorized into "this compound-like" and "Thalassospiramide B-like" molecules, differentiated by the N-terminal amino acid residue. This compound-like molecules typically contain a standard amino acid, such as serine, phenylalanine, or tyrosine, at position one. In contrast, Thalassospiramide B-like molecules feature a statine-like amino acid, such as 4-amino-3-hydroxy-5-phenylpentanoic acid (Ahppa), at this position. nih.govescholarship.org The N-terminal fatty acid is often an atypical C10:1(Δ3) fatty acid, and N-methylation can occur at the final tyrosine residue of the cyclic peptide core, and sometimes at adjacent valine residues. escholarship.org
Correlation Between Genetic Differences and Chemical Variation
Key genetic differences in the thalassospiramide biosynthetic gene clusters correlate directly with the observed chemical variations in the produced compounds. nih.govacs.orgexlibrisgroup.comnih.gov Comparative genomic analysis of the Thalassospira and Tistrella gene clusters reveals genus-specific architectural distinctions. nih.gov
For instance, the Thalassospira thalassospiramide synthetase contains an additional PKS module (module 1b) that is believed to facilitate the assembly of the unusual N-terminal statine amino acid residue characteristic of the Thalassospiramide B-like molecules found in Thalassospira. nih.gov Conversely, Tistrella modules 1 and 5 lack vital catalytic adenylation (A) domains, which are typically required for amino acid activation and loading. nih.gov Despite these differences, both genera produce a large array of thalassospiramides, highlighting the remarkable flexibility of these biosynthetic systems. nih.gov
Heterologous Reconstitution and Engineered Biosynthesis
The heterologous reconstitution and engineered biosynthesis of thalassospiramides have been crucial for understanding their complex biosynthetic mechanisms and exploring their potential for further chemical diversity. nih.govbiorxiv.orgescholarship.orgescholarship.orgresearchgate.net
Researchers have successfully reconstituted the ttc and ttm gene clusters in heterologous hosts, such as Pseudomonas putida, allowing for the production and analysis of thalassospiramides outside their native organisms. nih.govresearchgate.net This approach has enabled the systematic study of the pathway's flexibility and control. nih.gov
Through precise domain-inactivating mutations within the thalassospiramide assembly lines, researchers have gained significant insights into the non-canonical biosynthetic model. nih.govbiorxiv.orgescholarship.orgresearchgate.net These experiments have provided direct evidence for inter-module substrate activation and tailoring, module skipping, and the "pass-back chain extension" mechanism. nih.govbiorxiv.orgescholarship.orgresearchgate.net For example, inactivation of specific condensation domains has revealed how the assembly line can adapt and still produce various analogues, albeit sometimes with altered product distributions or yields. nih.govresearchgate.netescholarship.org This demonstrates the inherent elasticity of these multi-modular megaenzymes and suggests that expanding bidirectional inter-module domain interactions could be a viable strategy for generating chemical diversity without increasing the size of the biosynthetic machinery. nih.govbiorxiv.orgescholarship.orgescholarship.orgresearchgate.net
Chemical Structure Elucidation and Stereochemical Analysis of Thalassospiramide a and Analogues
Advanced Spectroscopic Methods for Planar Structure Determination
The determination of the two-dimensional chemical structure of thalassospiramides, including the sequence of amino acids and the nature of the lipid side chain, is accomplished through the synergistic use of mass spectrometry and nuclear magnetic resonance, complemented by ultraviolet spectroscopy.
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a fundamental tool for determining the elemental composition of thalassospiramides. By providing a highly accurate mass measurement of the molecular ion, this technique allows for the confident assignment of a unique molecular formula. For instance, the molecular formula of Thalassospiramide A was established as C₄₈H₇₅N₇O₁₃ based on its HR-ESI-MS data. nih.gov This method is consistently applied to newly discovered analogues to determine their elemental makeup, which is the first step in identifying them as novel compounds. nih.govmdpi.comnih.gov The analysis of fragmentation patterns in tandem MS/MS experiments further helps to confirm the sequence of the peptide backbone. researchgate.netnih.gov
Below is a table summarizing the molecular formulas of this compound and several of its analogues as determined by HR-ESI-MS.
| Compound | Molecular Formula | Measured [M+H]⁺ (m/z) | Source |
| This compound | C₄₈H₇₅N₇O₁₃ | 958.1 | nih.gov |
| Thalassospiramide D | C₄₆H₆₅N₅O₉ | 832.4825 | mdpi.comnih.gov |
| Thalassospiramide G | C₃₅H₅₁N₅O₈ | 670.3785 | mdpi.comnih.gov |
This table is interactive. You can sort and filter the data.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structure elucidation of complex natural products like this compound. A full suite of 1D (¹H and ¹³C) and 2D NMR experiments are required to piece together the molecular structure. nih.govmdpi.comemerypharma.com Samples are typically dissolved in deuterated solvents such as pyridine-d₅ or DMSO-d₆ for analysis. nih.gov
The process involves:
1D NMR (¹H and ¹³C): These spectra provide the initial inventory of proton and carbon environments within the molecule. The chemical shifts give clues about the types of functional groups present, such as amide protons, α-protons of amino acids, and olefinic protons of the lipid chain. mdpi.comnih.gov
2D NMR: A combination of 2D NMR experiments is used to establish connectivity between atoms:
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin systems, which is essential for tracing the connectivity within individual amino acid residues. mdpi.com
TOCSY (Total Correlation Spectroscopy): Extends the correlations observed in COSY to reveal entire spin systems, which is particularly useful for identifying complete amino acid residues like valine. mdpi.com
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons, allowing for the assignment of carbon signals based on the already assigned proton signals. mdpi.comnih.govemerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for connecting the individual amino acid fragments and linking the lipid tail to the peptide core by observing correlations to the carbonyl carbons of the amide bonds. mdpi.com
ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which aids in confirming the sequence and determining relative stereochemistry. mdpi.com
Through careful interpretation of these spectra, the planar structure of this compound and its analogues can be unambiguously assembled. mdpi.comresearchgate.net
The following table presents representative ¹H and ¹³C NMR data for the 4-amino-3,5-dihydroxy-pentanoic acid (ADPA) unit found in Thalassospiramide G, illustrating how NMR data is used to identify specific structural moieties.
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 22 | 43.1 | 2.35 (dd, 15.0, 10.0), 2.14 (dd, 15.0, 2.5) |
| 23 | 68.9 | 3.97 (m) |
| 24 | 54.6 | 3.70 (m) |
| 25 | 64.9 | 3.55 (dd, 11.0, 4.5), 3.44 (dd, 11.0, 6.0) |
| NH | 8.18 (d, 8.0) |
Data sourced from the analysis of Thalassospiramide G. mdpi.com This table is interactive. You can sort and filter the data.
Ultraviolet (UV) spectroscopy provides valuable information about the electronic structure of a molecule, specifically identifying the presence of chromophores (light-absorbing groups). libretexts.org In the context of thalassospiramides, UV spectra can quickly differentiate between analogues possessing different unsaturated systems or aromatic rings. mdpi.com For example, Thalassospiramide G exhibits UV absorption maxima at 204, 239, and 280 nm, indicating a unique chromophore system different from that of this compound, which contains aromatic rings. mdpi.comnih.gov Thalassospiramide D shows maxima at 224 and 278 nm. mdpi.comnih.gov This rapid analysis helps to classify new analogues and supports the structural assignments made by NMR and MS. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Rigorous Determination of Absolute Configuration
While spectroscopic methods define the planar structure, determining the absolute stereochemistry of the multiple chiral centers in thalassospiramides requires specialized chemical and analytical techniques.
The advanced Marfey's method is a cornerstone technique for determining the absolute configuration of the constituent amino acids in peptides. frontiersin.org This method was applied to this compound and its analogues to assign the stereochemistry of their α-amino acid residues. nih.govresearchgate.net The procedure involves several steps:
Hydrogenation: The double bonds in the molecule, such as in the unsaturated lipid tail or specific amino acid side chains, are first saturated via hydrogenation (e.g., using Pd/C catalyst under an H₂ atmosphere). This prevents side reactions during the subsequent hydrolysis step. nih.gov
Acid Hydrolysis: The peptide is completely hydrolyzed into its individual amino acid constituents using strong acid (e.g., 6 M HCl) at high temperature. nih.gov
Derivatization: The resulting amino acid hydrolysate is reacted with a chiral derivatizing agent, typically 1-fluoro-2,4-dinitrophenyl-5-leucine amide (FDLA), which is available in both L- and D-forms. nih.govmdpi.com This creates diastereomeric derivatives of each amino acid.
LC-MS Analysis: The diastereomeric derivatives are then separated and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the retention times of the derivatives formed with L-FDLA and D-FDLA to those of authentic amino acid standards, the absolute configuration (D or L) of each amino acid in the original peptide can be unambiguously determined. nih.govmdpi.com
Application of this method to this compound and its analogues has consistently shown that the proteinogenic amino acids (e.g., Valine, Serine, Tyrosine) possess the L-configuration. nih.govmdpi.com
For non-standard amino acids or moieties with adjacent stereocenters, such as the 4-amino-3-hydroxy-5-phenylpentanoic acid (AHPPA) in Thalassospiramide D or the 4-amino-3,5-dihydroxy-pentanoic acid (ADPA) in Thalassospiramide G, a combination of chemical derivatization and detailed NMR analysis is employed. mdpi.comescholarship.orgnih.gov
¹H-¹H coupling constants (J-values) obtained from high-resolution ¹H NMR spectra can reveal the relative configuration of adjacent stereocenters. Based on the Karplus relationship, the magnitude of the vicinal coupling constant is dependent on the dihedral angle between the coupled protons. For example, a large coupling constant (typically 8-10 Hz) suggests an anti-periplanar relationship between the protons, while a small coupling constant (2-4 Hz) suggests a syn-clinal (gauche) relationship. In the analysis of the ADPA unit in Thalassospiramide G, a large vicinal coupling constant of 10.0 Hz between protons on the carbon backbone established an anti-configuration for the adjacent hydroxyl and amino groups. mdpi.com
In some cases, specific chemical derivatizations are performed to create a more rigid cyclic structure (e.g., an acetonide) or to facilitate analysis by other methods. mdpi.com The combination of these J-value analyses with the absolute configurations determined by Marfey's method allows for the complete and rigorous assignment of the stereochemistry of these complex natural products. nih.gov
Marfey's Method Application
Characterization of Unique Structural Moieties
The thalassospiramides, a family of cyclic lipopeptides produced by marine bacteria of the genera Thalassospira and Tistrella, possess a range of unique structural features that are central to their chemical and biological identity. researchgate.net The elucidation of their complex architecture has been achieved through extensive spectroscopic analysis and chemical derivatization. Key to their structure are several non-standard components, including unusual gamma-amino acids (γ-amino acids), a rare ketone-bearing indole (B1671886) unit, and a conserved macrocyclic core.
Unusual Gamma-Amino Acids (e.g., AHPEA, ADPA, AHPPA)
A defining characteristic of the thalassospiramide family is the incorporation of several uncommon γ-amino acid residues within their peptide chains. researchgate.net These non-proteinogenic amino acids contribute significantly to the structural diversity of the thalassospiramide analogues.
Detailed spectroscopic and chemical analyses have identified these key γ-amino acid constituents:
4-amino-5-hydroxy-penta-2-enoic acid (AHPEA) : This unsaturated γ-amino acid is a component of thalassospiramides like Thalassospiramide G. nih.govmdpi.comnih.gov
4-amino-3,5-dihydroxy-pentanoic acid (ADPA) : This dihydroxylated γ-amino acid is also found in Thalassospiramide G. nih.govmdpi.comnih.gov
4-amino-3-hydroxy-5-phenylpentanoic acid (AHPPA) : This phenylalanine-derived statine-type unit is a constituent of thalassospiramides such as Thalassospiramide D. nih.govmdpi.comnih.gov The absolute configuration of the AHPPA unit in Thalassospiramide D was rigorously determined using 1H–1H coupling constant analysis and chemical derivatization. researchgate.netmdpi.comnih.gov Prior to this, only the relative configuration had been proposed for the AHPPA in Thalassospiramide B. researchgate.netmdpi.com
The biosynthesis of these repeating γ-amino acid units is accomplished through the iterative action of specific modules within the thalassospiramide biosynthetic gene cluster. nih.govmdpi.com
Rare 2-Amino-1-(1H-indol-3-yl)ethanone (AIEN) Unit
A particularly noteworthy structural element found in Thalassospiramide G is the 2-amino-1-(1H-indol-3-yl)ethanone (AIEN) moiety. nih.govmdpi.com The presence of this unit is exceptionally rare in natural products. mdpi.com Its structure was determined through extensive spectroscopic analysis, including COSY and ROESY NMR experiments, which established the connectivity between the indole ring and a methylene (B1212753) group through a ketone carbon (δC 190.2). nih.gov
Prior to its discovery in Thalassospiramide G, the AIEN unit had only been reported once before, in almazole C, an indole alkaloid precursor isolated from a marine seaweed. nih.govmdpi.com The identification of AIEN in a product from a marine bacterium represents the first instance of this moiety in an organism outside of seaweed. nih.govmdpi.com
The Conserved 12-Membered Ring System and Alpha,Beta-Unsaturated Carbonyl Moiety
A unifying feature across all thalassospiramide analogues is a conserved 12-membered macrocyclic ring. researchgate.netescholarship.org This ring system is a depsipeptide, meaning it contains both amide and ester linkages. The final steps of biosynthesis involve the coupling of the peptide chain with an additional valine and N-methyltyrosine, which then cyclizes to form the 12-membered lactone (a cyclic ester) ring. nih.govmdpi.com
Embedded within this rigid 12-membered ring is an α,β-unsaturated carbonyl moiety, specifically an unsaturated amide or lactam. researchgate.netnih.gov This conjugated system is a critical electrophilic "warhead" and is considered the pharmacologically active functional group, or pharmacophore, of the thalassospiramide family. researchgate.netescholarship.org The reactivity of this moiety is essential for the biological activity of these compounds. researchgate.net
The mechanism of action involves the covalent binding of the thalassospiramide's α,β-unsaturated carbonyl moiety to target proteins. researchgate.net This occurs via a Michael-type 1,4-conjugate addition, where a nucleophile from the protein (such as the thiol group of a cysteine residue) attacks the β-carbon of the unsaturated system. researchgate.netmasterorganicchemistry.com The importance of both the intact ring and the unsaturated bond has been demonstrated experimentally; chemical modifications such as hydrolytic opening of the lactone ring or saturation of the carbon-carbon double bond in this compound led to a significant reduction in its inhibitory activity. researchgate.netnih.gov
Mechanistic Investigations of Biological Activity of Thalassospiramide a
Calpain Protease Inhibition by Thalassospiramides
Thalassospiramides represent a unique class of calpain inhibitors due to their distinct chemical structure and mechanism of action. researchgate.netresearchgate.net Unlike many classic calpain inhibitors that possess traditional electrophilic "warheads," thalassospiramides utilize a novel pharmacologically active group. nih.gov
Initial studies revealed that thalassospiramides exhibit potent, nanomolar-level inhibitory activity against human calpain 1 (HCAN-1), a cysteine protease. nih.govresearchgate.net This discovery positioned calpain 1 as a primary molecular target for this family of natural products. mdpi.com The inhibitory action of Thalassospiramide A and its analogs against calpain 1 has been consistently demonstrated across various studies, with IC50 values often in the low nanomolar range. researchgate.netnih.gov For instance, this compound has an IC50 of 56.5 nM against human calpain 1. researchgate.net Further investigations have explored a range of thalassospiramide variants, revealing that while all tested compounds show nanomolar inhibitory activity, some, like the truncated Thalassospiramide C, are significantly more potent. nih.gov
The inhibitory mechanism of this compound involves the formation of a covalent bond with its target enzyme. nih.govsmolecule.com Through a combination of mass spectrometry, site-directed mutagenesis, and molecular modeling, it was determined that the α,β-unsaturated carbonyl moiety within the thalassospiramide structure covalently binds to the thiol group of the catalytic Cys115 residue in calpain. nih.govresearchgate.net This interaction occurs via a Michael 1,4-addition reaction. nih.govresearchgate.netsmolecule.com In this reaction, the thiol group of the cysteine residue acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated amide system within the 12-membered ring of the thalassospiramide. researchgate.netsmolecule.com This specific and targeted covalent modification of the active site cysteine is essential for the compound's inhibitory activity against calpain. smolecule.com
Structure-activity relationship (SAR) studies have been instrumental in elucidating the key structural features of thalassospiramides responsible for their calpain-inhibiting properties.
The rigid 12-membered ring containing an α,β-unsaturated carbonyl moiety is the critical pharmacologically active functional group, or "pharmacophore," of the thalassospiramides. nih.govresearchgate.netsmolecule.com This structural element is conserved across all thalassospiramide analogues and is essential for their inhibitory activity. researchgate.net Chemical modifications that disrupt this core structure, such as hydrolytic cleavage of the macrocycle's ester position or saturation of the double bond within the α,β-unsaturated system, lead to a dramatic loss of bioactivity, with more than a 100-fold reduction in calpain inhibition. researchgate.netnih.gov This highlights the absolute requirement of the intact, rigid macrocycle and the electrophilic nature of the unsaturated amide for the Michael addition reaction with the catalytic cysteine residue. researchgate.netnih.gov
Below is a table showcasing the inhibitory activity of various thalassospiramide analogues against human calpain 1, illustrating the impact of side chain variations.
| Compound | IC50 (nM) |
| This compound | 56.5 |
| Thalassospiramide A1 | 42.3 |
| Thalassospiramide A2 | 58.2 |
| Thalassospiramide B | 29.0 |
| Thalassospiramide C | 3.4 |
| Thalassospiramide D | 21.2 |
| Data sourced from Lu et al., 2015. researchgate.net |
Structure-Activity Relationship (SAR) Studies for Calpain Inhibition
Influence of Acyl Side Chain Variability on Activity
Immunomodulatory Activities of this compound
This compound exhibits notable immunomodulatory properties, influencing key pathways in the immune response. These activities are primarily centered on the inhibition of specific cytokines and the modulation of inflammatory mediators.
Inhibition of Interleukin-5 Production
This compound has been identified as an inhibitor of Interleukin-5 (IL-5) production. nih.govtaylorandfrancis.com IL-5 is a critical cytokine in the context of inflammatory diseases mediated by T-helper 2 (Th2) cells, such as asthma. nih.govtaylorandfrancis.com Research has demonstrated that this compound can suppress IL-5 production, with studies reporting an IC50 value of 10 μM without significant cytotoxicity at that concentration. taylorandfrancis.com The ability of this compound to inhibit IL-5 underscores its potential as an immunosuppressive agent. smolecule.comresearchgate.netfigshare.comnih.gov
Modulation of Nitric Oxide (NO) Production in Macrophages
This compound has been shown to modulate the production of nitric oxide (NO), a key signaling molecule in the immune system, in murine macrophage RAW 264.7 cells. nih.govresearchgate.netresearchgate.net Specifically, it suppresses the production of NO induced by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria that triggers a strong immune response. nih.govresearchgate.netresearchgate.net
In studies, pretreatment of RAW 264.7 cells with this compound resulted in a concentration-dependent inhibition of NO production. researchgate.net The inhibitory effect was significant, with a reported IC50 value of 16.4 μM. mdpi.comnih.gov This inhibitory action on NO production was observed without any discernible cytotoxicity up to a concentration of 20 μM. researchgate.netmdpi.com
| Compound | Cell Line | Inducer | IC50 (μM) | Cytotoxicity |
|---|---|---|---|---|
| This compound | RAW 264.7 macrophages | LPS | 16.4 | Not observed up to 20 μM |
Link to Anti-Inflammatory Potential via iNOS Regulation
The anti-inflammatory potential of this compound is closely linked to its ability to regulate inducible nitric oxide synthase (iNOS). mdpi.comsci-hub.se iNOS is the enzyme responsible for the production of large quantities of NO during inflammatory responses. nih.govmdpi.comfrontiersin.org The suppression of NO production by this compound in LPS-stimulated macrophages suggests a down-regulation of iNOS expression or activity. researchgate.netmdpi.com By inhibiting iNOS, this compound can mitigate the excessive NO production that contributes to inflammation and tissue damage. researchgate.netmdpi.com This mechanism positions this compound as a potential anti-inflammatory agent. researchgate.netresearchgate.net
Exploration of Other Biological Activities
Beyond its immunomodulatory effects, research has begun to uncover other significant biological activities of this compound, including neuroprotective effects and its unique classification among protease inhibitors.
Neuroprotective Effects
This compound and its analogs have demonstrated neuroprotective effects, suggesting their potential therapeutic application in neurodegenerative diseases. smolecule.comnih.gov Studies have shown that thalassospiramides can significantly reduce neurotoxicity in cultured primary mouse cortical neurons exposed to inflammatory stress. nih.gov This neuroprotective activity, combined with its immunomodulatory properties, highlights the compound's potential for addressing complex diseases with both inflammatory and neurodegenerative components. smolecule.com
Differentiation from Other Protease Inhibitor Classes
This compound belongs to a unique class of calpain inhibitors. researchgate.netnih.gov Unlike many classic calpain inhibitors that possess a traditional electrophilic "warhead" (such as an aldehyde or epoxysuccinyl group), the inhibitory activity of thalassospiramides is attributed to their rigid 12-membered ring containing an α,β-unsaturated carbonyl moiety. researchgate.netnih.gov This structural feature acts as the pharmacologically active group. researchgate.net
Chemical Synthesis and Analog Design Strategies for Thalassospiramide a
Total Synthesis Approaches to Complex Cyclic Lipopeptides
The total synthesis of complex cyclic lipopeptides like thalassospiramide A is a formidable task that requires intricate planning and execution. rsc.orgnih.govrsc.org These molecules, produced naturally by bacteria and fungi, often possess potent biological activities, making their synthesis a key area of research for developing new therapeutics. nih.govnih.gov The general approach to synthesizing these molecules often involves the construction of a linear precursor followed by a crucial macrocyclization step. beilstein-journals.orgmpg.demdpi.com
Challenges Associated with the 12-Membered Ring Macrocyclization
A primary hurdle in the synthesis of thalassospiramides is the formation of the 12-membered macrocyclic ring. This challenge is largely attributed to the significant ring strain resulting from the α,β-unsaturation within the ring. acs.org The rigidity of this ring system, which is a key feature for its biological activity, makes the cyclization step synthetically demanding. acs.orgnih.gov
Researchers have noted that the 12-membered macrocycle of thalassospiramides initially appears to be a straightforward synthetic target, but this perception is misleading due to the inherent strain. acs.org The synthesis of medium-sized rings (8-11 members) and some larger macrocycles (12+ members) is known to be difficult, and the structural features of thalassospiramides place them in this challenging category. nih.govmdpi.com The required pre-cyclization conformation is entropically disfavored, making the ring-closing reaction difficult to achieve efficiently. researchgate.net Overcoming these hurdles often requires specialized strategies and careful optimization of reaction conditions to favor the desired intramolecular cyclization over intermolecular polymerization. nih.govresearchgate.net
Established Synthetic Routes for Thalassospiramide Analogues
Despite the challenges, the first total synthesis of a member of the thalassospiramide family, N-desmethyl thalassospiramide C, has been accomplished. acs.orgnih.gov This breakthrough provided access to synthetic material for detailed biological studies and confirmed the proposed mechanism of action. acs.orgpdbj.org The synthesis involved a multi-step sequence that successfully constructed the strained 12-membered ring system. acs.org
Synthetic strategies for creating analogs often focus on modifying the fatty acid side chain or the amino acid residues. nih.govsmolecule.com For instance, different lipid tails can be introduced using techniques like Grubbs-catalyzed cross-metathesis, allowing for the generation of a library of analogs with varied lipophilicity. nih.govrsc.org Solid-phase peptide synthesis (SPPS) is a common method for assembling the linear peptide backbone, which is then cleaved from the resin and cyclized in solution. nih.gov The development of modular synthetic approaches allows for the efficient assembly of linear precursors that can be converted into a wide range of functionalized macrocycles. nih.gov
Semi-Synthetic and Derivatization Strategies for Analog Generation
Semi-synthesis and derivatization offer a powerful alternative to total synthesis for generating novel analogs of this compound. These approaches start with the natural product and introduce chemical modifications to probe structure-activity relationships (SAR) and improve biological properties. numberanalytics.comnumberanalytics.com
Chemical Modifications to Investigate SAR
The investigation of structure-activity relationships (SAR) is crucial for understanding which parts of the thalassospiramide molecule are essential for its biological activity. Chemical modifications are systematically introduced, and the resulting analogs are tested for their bioactivity. nih.gov
Analysis of SAR data has confirmed that the rigid 12-membered ring containing an α,β-unsaturated carbonyl moiety is the key pharmacophore responsible for the inhibitory activity of thalassospiramides against proteases like calpain. nih.govresearchgate.net This reactive group engages in a Michael 1,4-addition with the thiol group of a cysteine residue in the active site of the target enzyme, leading to covalent inhibition. nih.govsmolecule.com Modifications that alter this reactive center or the conformation of the macrocycle can significantly impact potency.
Bioactivity Impact of Hydrolysis and Saturation
Chemical modifications such as hydrolysis and saturation have been shown to have a profound impact on the bioactivity of this compound and its analogs.
Hydrolysis: The ester bond within the 12-membered ring is susceptible to hydrolysis. Cleavage of this bond opens the macrocycle, leading to a linear peptide. This linearization results in a significant loss of biological activity, highlighting the importance of the cyclic structure for maintaining the correct conformation of the pharmacophore. scispace.com The rigidity conferred by the macrocycle is essential for presenting the α,β-unsaturated system for covalent modification of the target enzyme. nih.gov Enzymatic hydrolysis is a common method for breaking down peptides and can be used to study the contribution of the cyclic structure to bioactivity. nih.govresearchgate.netumn.edu
Saturation: The α,β-unsaturated carbonyl system is a key reactive feature of the thalassospiramides. Saturation of this double bond, for example, through hydrogenation, would eliminate the Michael acceptor functionality. This modification would be expected to abolish the covalent inhibitory activity against cysteine proteases like calpain, which rely on the conjugate addition of a cysteine thiol to this site. nih.gov This demonstrates that the unsaturation is critical for the mechanism of action.
The table below summarizes the predicted impact of these modifications on the bioactivity of this compound.
| Modification | Predicted Effect on Bioactivity | Rationale |
| Hydrolysis of Macrocycle | Significant Decrease | Loss of the rigid conformation necessary for potent inhibition. scispace.com |
| Saturation of α,β-double bond | Abolition of Activity | Removal of the electrophilic "warhead" required for covalent binding to the target enzyme. nih.gov |
Advanced Research Methodologies Applied to Thalassospiramide a Studies
Omics Approaches: A Holistic View of Thalassospiramide Biosynthesis and Presence
"Omics" technologies have provided a comprehensive perspective on Thalassospiramide A, from the genetic blueprint of its production to its detection within a complex mixture of molecules.
Comparative Genomics for Biosynthetic Pathway Elucidation
Comparative genomics has been a cornerstone in understanding how marine proteobacteria, such as Thalassospira and Tistrella species, produce the diverse family of thalassospiramides. By sequencing the genomes of producing strains and comparing them, researchers have identified the biosynthetic gene clusters (BGCs) responsible for thalassospiramide synthesis. nih.govresearchgate.net These BGCs encode large, multi-domain enzymes known as hybrid nonribosomal peptide synthetase/polyketide synthases (NRPS-PKS). nih.gov
Genomic analysis has revealed that the structural diversity of thalassospiramides arises from a "diversity-oriented biosynthesis" strategy. nih.gov This involves complex enzymatic processes such as the iteration of certain modules, the skipping of others, and the channeling of different amino acid substrates. nih.govnih.gov For instance, the presence of an additional PKS module in the Thalassospira thalassospiramide synthetase is thought to be responsible for the incorporation of an unusual statine-like amino acid, a feature that distinguishes some thalassospiramide variants. nih.gov
Furthermore, comparative genomics suggests that the evolution of functional BGCs may have occurred through the loss of modules or domains, while non-functional clusters might have arisen from horizontal gene transfer. nih.govresearchgate.net This research also indicates that the production of thalassospiramides is likely dependent on other specific genes and pathways related to amino acid metabolism, signal transduction, and compound efflux. nih.govresearchgate.net The heterologous expression of these gene clusters in a host organism like Pseudomonas putida has been used to confirm their function and study the biosynthetic process. escholarship.org
Metabolomics for Compound Identification and Profiling
Metabolomics, the large-scale study of small molecules within a biological system, has been crucial for identifying and profiling thalassospiramides. researchgate.netmichaelskinnider.com This approach allows for the comprehensive analysis of all metabolites present in a sample, enabling the discovery of new thalassospiramide analogues. researchgate.netnih.gov Techniques such as liquid chromatography-mass spectrometry (LC-MS) are central to metabolomic workflows, facilitating the separation and detection of individual compounds from complex extracts. researchgate.net By comparing the metabolite profiles of different bacterial strains, researchers can identify novel thalassospiramides and gain insights into the metabolic state of the producing organisms. researchgate.netnih.gov
Advanced Spectroscopic and Spectrometric Techniques: Deciphering the Molecular Architecture
Advanced spectroscopic and spectrometric methods are indispensable for the precise determination of the chemical structure of this compound and its analogues.
High-Resolution Mass Spectrometry and MS/MS Fragmentation
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the exact molecular formula of a compound by providing a highly accurate mass measurement. mdpi.com For thalassospiramides, HRMS has been used to establish their elemental composition. mdpi.com
Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the molecule and analyzing the resulting pieces. researchgate.netpnas.org The fragmentation pattern offers clues about the sequence of amino acids and other structural components within the lipopeptide. researchgate.net This detailed analysis, combined with other data, allows for the elucidation of the planar structure of these complex molecules. researchgate.netpnas.org
Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for confirming the three-dimensional structure and stereochemistry of organic molecules like this compound. oup.com One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the connectivity of atoms and their spatial relationships. mdpi.comlongdom.org
For thalassospiramides, comprehensive analysis of 1D and 2D NMR data has been used to elucidate their planar structures. mdpi.comresearchgate.net Techniques like Correlation Spectroscopy (COSY) help establish the connectivity between protons, while other experiments provide information about the carbon skeleton. longdom.org Furthermore, advanced NMR methods, often used in conjunction with chemical derivatization techniques like the advanced Marfey's method, are employed to determine the absolute configuration of the amino acid residues, a critical aspect of their stereochemistry. nih.govresearchgate.net
Computational Approaches and Molecular Modeling
Computational methods and molecular modeling play a vital role in understanding the structure and function of this compound at a molecular level. researchgate.netnih.gov These approaches can be used to build three-dimensional models of the compound and its protein targets. nih.govhkust.edu.hk
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Computational methods are pivotal in understanding the interactions between small molecules and their biological targets. mdpi.com For this compound, molecular docking and dynamics simulations have provided critical insights into its binding with the cysteine protease calpain. researchgate.netnih.govthinkindiaquarterly.org
Molecular dynamics (MD) simulations, in particular, offer a dynamic view of the behavior of molecular systems over time, treating all components, including the ligand and protein, as flexible entities. frontiersin.org This approach is crucial for understanding the conformational changes that occur during ligand-protein interactions. nih.gov The insights from these simulations help in rational drug design by predicting binding affinities and elucidating binding pathways. nih.govnih.gov
Studies have shown that this compound covalently binds to the thiol group of the catalytic Cys115 residue of calpain. researchgate.netnih.gov This interaction occurs via a Michael 1,4-addition reaction involving the α,β-unsaturated carbonyl moiety within the 12-membered ring of the thalassospiramide structure. researchgate.netnih.govthinkindiaquarterly.org This mechanism is distinct from many classic calpain inhibitors that possess traditional electrophilic "warheads." researchgate.netnih.gov The stability and dynamics of this ligand-target complex are further investigated using MD simulations, which can help in optimizing lead compounds. mdpi.commdpi.com The use of structure-based computer-aided drug design (CADD) has streamlined the process of identifying and refining these potential drug candidates. nih.gov
Bioinformatics Tools for Gene Cluster Analysis
The biosynthesis of complex natural products like this compound is encoded by biosynthetic gene clusters (BGCs). researchgate.net Bioinformatics tools are essential for identifying and analyzing these BGCs to understand how the compounds are produced. jmicrobiol.or.kr
Genomic analysis of thalassospiramide-producing marine bacteria, such as Thalassospira and Tistrella species, has revealed related, genus-specific BGCs. nih.gov These clusters encode hybrid nonribosomal peptide synthetase/polyketide synthase (NRPS-PKS) assembly lines responsible for thalassospiramide synthesis. researchgate.netnih.gov Tools like antiSMASH and ClustScan are used to scan genomes for these signature enzymes and predict the structure of the resulting natural products. nih.govresearchgate.net
The analysis of these gene clusters has shed light on the structural diversity of the thalassospiramide family. nih.gov It is suggested that variations in the length and composition of the acyl-peptide side chain arise from complex biosynthetic processes, including amino acid substrate channeling, as well as enzymatic multi-module skipping and iteration. nih.gov For instance, the thalassospiramide gene clusters from Tistrella mobilis and Tistrella bauzanensis direct the synthesis of this compound-like molecules. In contrast, the clusters from Thalassospira sp. CNJ-328 and Thalassospira sp. TrichSKD10 encode for the production of both this compound and B-like molecules. nih.gov This detailed genomic insight is crucial for efforts in heterologous expression and metabolic engineering to produce novel analogs. researchgate.net
In Vitro Bioassay Development and Screening Paradigms
In vitro assays are fundamental for characterizing the biological activity of natural products and for high-throughput screening of compound libraries.
Calpain Inhibition Assays
The inhibitory activity of this compound and its analogs against calpain is a key area of investigation. researchgate.netnih.govfrontiersin.org Fluorescence-based assays are commonly employed to measure the inhibition of calpain 1 activity. researchgate.netnih.gov
In a typical assay, human calpain 1 (HCAN1) is incubated with the test compound at various concentrations. researchgate.net The reaction is initiated by adding a fluorogenic calpain substrate. nih.gov The resulting fluorescence, which is proportional to calpain activity, is measured using a fluorometer. nih.gov A known calpain inhibitor, such as Z-Leu-Leu-Tyr-fluoromethylketone (Z-LLY-FMK), is often used as a positive control. nih.gov
These assays have demonstrated that thalassospiramides are potent calpain inhibitors, with many analogs exhibiting activity at nanomolar concentrations. researchgate.netnih.gov Structure-activity relationship (SAR) studies, facilitated by these assays, have highlighted the importance of the intact 12-membered ring system and its α,β-unsaturated carbonyl moiety for inhibitory activity. researchgate.net
Table 1: Calpain 1 Inhibitory Activity of Selected Thalassospiramides
| Compound | IC₅₀ (nM) |
| This compound | Data not specified |
| Thalassospiramide A6 | 37.4 rsc.org |
| Thalassospiramide A7 | ~108 rsc.org |
| Thalassospiramide A8 | 53.8 rsc.org |
| Thalassospiramide B1 | Nanomolar range nih.gov |
| Thalassospiramide C | 3.4 ± 1.2 nih.gov |
| Thalassospiramide D1 | Nanomolar range nih.gov |
This table is interactive. Click on the headers to sort the data.
Immunomodulatory Assays (e.g., LPS-stimulated NO production)
The immunomodulatory potential of thalassospiramides is another significant aspect of their biological profile. Assays measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages are a common method to evaluate anti-inflammatory activity. researchgate.netsci-hub.seimrpress.com
In these assays, macrophage cell lines, such as RAW264.7, are stimulated with LPS to induce an inflammatory response, which includes the production of NO. researchgate.netimrpress.com The test compounds are added to the cell culture, and the amount of NO produced is quantified in the supernatant using the Griess reagent. imrpress.com A reduction in NO levels indicates potential anti-inflammatory or immunomodulatory effects. imrpress.commdpi.com
Studies have shown that thalassospiramides A and D can suppress NO production in LPS-stimulated RAW264.7 macrophages. researchgate.net Thalassospiramide D, in particular, displayed more significant inhibition of NO production than this compound, suggesting its potential as an anti-inflammatory agent. researchgate.net In one study, treatment with LPS increased NO production from a basal level of 4.7 ± 0.2 μM to 34.8 ± 0.7 μM. researchgate.net The non-selective NOS inhibitor L-NMMA was used as a positive control and reduced NO content by 70.9%. researchgate.net
Future Research Directions and Translational Perspectives for Thalassospiramide a
In-depth Elucidation of Remaining Biosynthetic Peculiarities
The biosynthesis of thalassospiramides is a fascinating example of nature's ingenuity, involving a complex interplay of non-canonical enzymatic activities that deviate from the standard rules of nonribosomal peptide and polyketide synthesis. nih.govbiorxiv.org A deeper understanding of these peculiarities is crucial not only for fundamental biochemical knowledge but also for harnessing the biosynthetic machinery for synthetic biology applications.
Thalassospiramides are assembled by massive hybrid nonribosomal peptide synthetase-polyketide synthase (NRPS-PKS) assembly lines. nih.gov Unlike canonical systems that follow a strict co-linear model, the thalassospiramide synthetases exhibit remarkable flexibility. nih.gov Genomic and biochemical analyses have revealed that the structural diversity of these lipopeptides arises from an unusual combination of module skipping, multi-module iteration, and even backward "pass-back" chain extension. nih.govnih.govescholarship.org In this unprecedented model, the growing peptide chain can be passed back to a preceding module for further extension, a process that is thought to be flexible and substrate-driven. nih.govescholarship.org
Future research must focus on the full biochemical and structural characterization of these dynamic megaenzymes, such as the Ttc assembly line from Thalassospira and the Ttm line from Tistrella. nih.gov Key questions remain regarding the protein-protein interactions and conformational changes that enable a module to be skipped or reused. It is hypothesized that expanding these bidirectional inter-module interactions could be a natural mechanism for generating chemical diversity without the metabolic cost of evolving larger enzymes. nih.govescholarship.org Elucidating the structural features that confer this elasticity upon the multi-modular megaenzymes is a primary goal. biorxiv.org
| Enzyme/Domain | Organism Source (Example) | Function in Thalassospiramide Biosynthesis | Reference |
| TtcA, TtcB, TtcC | Thalassospira sp. | Multi-modular NRPS-PKS megaenzymes responsible for assembling various thalassospiramide analogues. nih.gov | nih.gov |
| NRPS Modules | Thalassospira, Tistrella | Composed of domains (A, T, C) that select, activate, and link amino acid building blocks. nih.govmdpi.com | nih.govmdpi.com |
| PKS Modules | Thalassospira, Tistrella | Composed of domains (KS, AT, KR, DH) that synthesize the polyketide portions of the molecule. nih.gov | nih.gov |
| "Pass-back" Mechanism | Thalassospira sp. | Proposed mechanism where the biosynthetic intermediate is passed backward from a downstream module (e.g., module 4) to an upstream one (e.g., module 2) for another round of extension. nih.gov | nih.gov |
A significant peculiarity in the thalassospiramide pathway is the reliance on trans-acting adenylation (A) domains to load amino acids onto modules that lack their own cis-acting A-domain. nih.govnih.gov The A-domain is responsible for recognizing and activating a specific amino acid substrate with ATP before tethering it to a thiolation (T) domain. mdpi.com In the thalassospiramide synthetase Ttc, for instance, the first module (module 1a) can incorporate serine, phenylalanine, or tyrosine. nih.gov While it has a cis-A-domain specific for phenylalanine and tyrosine, the incorporation of serine is accomplished by the A-domain from module 3 (A₃) acting in trans. nih.govnih.gov
This intra-synthetase complementation, where different A-domains compete to load substrates, is a key factor in generating the structural diversity of the thalassospiramide family. nih.gov Future studies should aim to unravel the molecular basis of this interaction. It is critical to understand how one A-domain can service multiple T-domains within the same synthetase and what factors govern the substrate selection in this competitive environment. This knowledge could be instrumental for bioengineering these assembly lines to produce novel, custom-designed compounds.
Full Characterization of Flexible and Bidirectional Multi-Modular Megaenzymes
Advanced Mechanistic Characterization at the Molecular Level
While initial studies have identified calpain 1 as a primary target of thalassospiramides, a more detailed molecular understanding of this interaction is needed to advance these compounds as pharmacological tools or drug leads. researchgate.net
Biochemical studies, mutagenesis, and molecular modeling have provided strong evidence that thalassospiramides act as covalent inhibitors. researchgate.net The proposed mechanism involves a Michael 1,4-addition reaction between the α,β-unsaturated carbonyl moiety within the 12-membered macrocycle of the thalassospiramide and the thiol group of the catalytic cysteine residue (Cys115) in calpain's active site. researchgate.net This mode of action is distinct from many classic calpain inhibitors that possess more traditional electrophilic "warheads". researchgate.net
A crucial next step is to obtain high-resolution X-ray crystallography or cryo-electron microscopy (cryo-EM) structures of Thalassospiramide A (or a potent analogue) in a complex with calpain. Such structures would provide definitive, atomic-level detail of the covalent bond and all non-covalent interactions stabilizing the inhibitor in the active site. This structural blueprint is invaluable for understanding the basis of its potency and for guiding the rational design of new inhibitors with improved properties. The successful structural elucidation of other natural product-enzyme complexes has been transformative, and a similar approach is needed here. ebi.ac.uk
The known bioactivities of thalassospiramides include immunosuppression and the inhibition of calpain. researchgate.netnih.gov Calpains are a family of cysteine proteases involved in numerous signal transduction pathways, and their dysregulation is implicated in a wide range of diseases, including neurodegenerative disorders, cancer, and inflammation. researchgate.netlifechemicals.com Furthermore, thalassospiramides A and D have been shown to suppress the production of nitric oxide (NO) in macrophages, suggesting they modulate inflammatory pathways. researchgate.netmdpi.com
To fully understand the therapeutic potential and possible off-target effects of this compound, a comprehensive and unbiased profiling of its cellular interactome is necessary. Modern chemical biology techniques, such as activity-based protein profiling (ABPP), could be used to identify the full spectrum of cellular enzymes that covalently react with this compound. This would confirm calpain as a primary target and potentially reveal other interacting proteins, providing a complete map of the cellular pathways it modulates. google.com This knowledge is essential for predicting its pharmacological effects and for selecting the most relevant disease models for further translational studies.
High-Resolution Structural Biology of Thalassospiramide-Enzyme Complexes
Rational Design and Synthesis of Enhanced Thalassospiramide Analogues
The ultimate goal of natural product research is often the development of new therapeutics. For this compound, this will require the rational design and synthesis of analogues with optimized potency, selectivity, and drug-like properties.
Initial structure-activity relationship (SAR) studies have provided valuable insights. researchgate.net These studies highlight the critical importance of the 12-membered macrocycle containing the α,β-unsaturated carbonyl system, which acts as the pharmacophore. researchgate.net In contrast, the variable lipopeptide side chain appears to have a lesser impact on raw inhibitory potency against calpain but is crucial for modulating physical properties like solubility and cell permeability. researchgate.net
| Modification to this compound | Effect on Calpain Inhibitory Activity | Implication for Analogue Design | Reference |
| Hydrolysis of the macrocycle ester bond | Loss of bioactivity | The intact 12-membered ring is essential for function. | researchgate.net |
| Saturation of the α,β-double bond | Loss of bioactivity | The unsaturated carbonyl moiety is the covalent "warhead" and must be preserved. | researchgate.net |
| Variation of the lipopeptide side chain | Does not significantly alter in vitro potency | The side chain can be modified to improve pharmacokinetic properties (solubility, permeability, stability) without losing core activity. | researchgate.net |
Future work should leverage this knowledge to systematically synthesize new analogues. Modifications should focus on the lipopeptide tail to enhance drug-like characteristics. Furthermore, a deeper understanding of the biosynthetic machinery (Section 8.1) could enable chemoenzymatic and synthetic biology approaches to generate novel analogues that are inaccessible through traditional organic synthesis. The goal is to create next-generation thalassospiramides with superior potency, selectivity for specific calpain isoforms or other target proteases, and a pharmacological profile suitable for clinical development. mdpi.com
Tailoring Analogue Specificity and Potency
The peptide nature of thalassospiramides offers significant opportunities for synthetic modifications to improve their potency and specificity. escholarship.org An extended family of 14 new analogues has already been discovered from four Tistrella and Thalassospira isolates, demonstrating the natural diversity of this compound class. nih.govacs.org These analogues exhibit a range of inhibitory activity against human calpain 1 protease, with some showing nanomolar potency. nih.govresearchgate.net
Development of Chemical Probes for Target Engagement Studies
To further elucidate the biological roles of calpains and validate them as therapeutic targets, the development of chemical probes based on the thalassospiramide scaffold is crucial. nih.govnih.gov Chemical probes are small molecules designed to selectively bind and modulate the function of a specific protein target, enabling researchers to study its role in complex biological systems. promega.co.uk
Ecological and Biogeographical Significance of Thalassospiramide Production
The production of thalassospiramides is not only of biomedical interest but also holds significant implications for the ecology and evolution of the producing organisms within their native marine environments.
Role of Thalassospiramides in Microbial Interactions within Marine Ecosystems
The marine environment is a highly competitive space, and the production of secondary metabolites like thalassospiramides likely plays a crucial role in mediating microbial interactions. frontiersin.org Members of the genus Thalassospira are known to produce these peptides, which possess immunosuppressive and anti-inflammatory functions. researchgate.net This suggests that thalassospiramides may be used to modulate the biological responses of other organisms in their vicinity, potentially as a defense mechanism or to establish a favorable niche.
The production of protease inhibitors, such as thalassospiramides, can be a strategy for bacteria to compete with other microbes. researchgate.netresearchgate.net By inhibiting the proteases of competing organisms, Thalassospira may gain a competitive advantage for resources. Furthermore, Thalassospira species are often found in association with other marine organisms, such as the noble pen shell (Pinna nobilis), where they may contribute to the host's welfare through their bioactive compounds. researchgate.net The ability of some Thalassospira strains to degrade polycyclic aromatic hydrocarbons (PAHs) also points to their role in the bioremediation of contaminated marine environments. scienceopen.complos.orgnih.gov It is plausible that thalassospiramide production is part of a broader metabolic capability that allows these bacteria to thrive in diverse and challenging marine habitats.
Adaptive Evolution of Producing Organisms and Their Biosynthetic Capabilities
The genus Thalassospira is widespread in marine environments, occupying a variety of ecological niches from surface and deep seawater to deep-sea sediments. scienceopen.complos.org This broad distribution suggests a remarkable capacity for adaptive evolution. Phylogenetic analyses have shown that Thalassospira bacteria can exhibit distribution patterns related to geographic regions and habitat depth, indicating adaptation to local environmental conditions. researchgate.netscienceopen.complos.org
The evolution of the biosynthetic gene clusters responsible for thalassospiramide production is a key aspect of this adaptation. The structural diversity observed in the thalassospiramide family is facilitated by a "biosynthetic multitasking" mechanism. nih.govacs.org This involves complex processes such as amino acid substrate channeling and enzymatic multi-module skipping and iteration within the nonribosomal peptide synthetase/polyketide synthase (NRPS/PKS) assembly line. nih.govacs.org This biosynthetic flexibility allows for the generation of a wide range of analogues, potentially providing an evolutionary advantage by enabling the producing organism to adapt to different ecological pressures. nih.govacs.org Understanding the genetic basis of this diversity and how it is regulated in response to environmental cues will provide valuable insights into the adaptive strategies of marine bacteria. embopress.orgmdpi.com
Q & A
Q. How can researchers design assays to evaluate the bioactivity of this compound against immune-related targets?
- Methodological Answer : Bioactivity assays should focus on dose-response relationships using standardized cell lines. For instance, this compound exhibited an IC50 of 56.5 ± 2.4 nM against interleukin-5 (IL-5) in immune cell models . To replicate this, use ELISA or flow cytometry to quantify cytokine inhibition. Include positive controls (e.g., Z-Leu-Leu-Tyr-fluoromethylketone with IC50 = 16.2 ± 2.2 nM ) and validate cytotoxicity via MTT assays. Experimental design must specify cell culture conditions, inhibitor concentrations, and statistical methods (e.g., ANOVA for dose-response curves) .
Advanced Research Questions
Q. How can structural discrepancies in Thalassospiramide analogs be resolved to improve structure-activity relationship (SAR) models?
- Methodological Answer : Contradictory SAR data, such as Thalassospiramide C’s higher potency (IC50 = 3.4 ± 1.2 nM) compared to this compound , may arise from stereochemical or conformational differences. Use molecular docking to map interactions with IL-5 receptors and compare with analogs’ NMR-derived 3D structures. Advanced techniques like cryo-EM or X-ray crystallography of ligand-receptor complexes can clarify binding modes. For unresolved stereocenters, employ asymmetric synthesis (e.g., Claisen ester condensation with >80% de ) followed by bioactivity retesting .
Q. What strategies address challenges in the total synthesis of this compound, particularly cyclization inefficiencies?
- Methodological Answer : Cyclization of the 12-membered macrocycle in Thalassospiramide B (structurally similar to A) faced low yields due to ring strain. Strategies include:
- Site-specific protection : Protecting hydroxyl groups (e.g., TBS protection) improves cyclization efficiency by reducing side reactions .
- Alternative coupling reagents : Use HATU or DIC/oxyma for peptide bond formation to minimize epimerization.
- Post-cyclization modifications : Introduce unsaturated bonds post-cyclization to alleviate strain, though this requires optimization to prevent ester cleavage .
- Solid-phase synthesis : Enables iterative coupling and real-time monitoring of intermediate purity .
Q. How does the multi-modular assembly line biosynthesis of Thalassospiramides contribute to structural diversity?
- Methodological Answer : The assembly line integrates nonribosomal peptide synthetase (NRPS) modules with tailoring domains (e.g., dehydration, methylation). For example, heterologous expression of thal gene clusters revealed that missing domains (e.g., DH in module 4) are compensated by inter-module domain sharing, enabling β-hydroxy acid incorporation . To study this, use gene knockout mutants paired with LC-MS metabolomics to track intermediate accumulation. Retro-biosynthetic analysis and isotopic labeling (e.g., <sup>13</sup>C-acetate) further elucidate pathway branching .
Data Analysis and Reproducibility
Q. What statistical approaches are critical for resolving contradictions in Thalassospiramide bioactivity data?
- Methodological Answer : Address variability in IC50 values (e.g., Thalassospiramide A1: 42.3 ± 42.3 nM ) via meta-analysis of independent studies. Apply hierarchical Bayesian models to account for lab-specific biases. Ensure raw datasets include technical replicates, positive/negative controls, and standardized error reporting (SD or SEM). Use platforms like PRIDE or MetaboLights for data transparency .
Q. How can researchers optimize experimental protocols to enhance Thalassospiramide synthesis reproducibility?
- Methodological Answer : Document step-by-step synthetic routes with reaction yields, purification methods (e.g., flash chromatography gradients), and characterization data (e.g., HPLC traces, HRMS spectra). For example, Fenical’s synthesis of γ-amino-β-hydroxy acids achieved 31.1% yield via Claisen ester condensation but required iterative optimization to prevent racemization . Share protocols via Supplementary Information with machine-readable metadata (e.g., MIME-TYPE specifications ).
Table: Comparative Bioactivity of Thalassospiramide Analogs
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
